
3-(Trifluoromethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The trifluoromethyl group (-CF₃) attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of trifluoromethyl-substituted nitriles with hydrazine derivatives, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of partially or fully reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The oxadiazole ring can form hydrogen bonds and other interactions with target molecules, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazole
- 3-(Trifluoromethyl)-1,2,4-thiadiazole
- 3-(Trifluoromethyl)-1,2,4-oxazole
Uniqueness
Compared to similar compounds, 3-(Trifluoromethyl)-1,2,4-oxadiazole stands out due to its unique combination of the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical reactivity and stability, making it particularly valuable in applications requiring robust and versatile chemical scaffolds .
Eigenschaften
CAS-Nummer |
86657-09-2 |
|---|---|
Molekularformel |
C3HF3N2O |
Molekulargewicht |
138.05 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C3HF3N2O/c4-3(5,6)2-7-1-9-8-2/h1H |
InChI-Schlüssel |
DZQVRXWFPZNPPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=NO1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


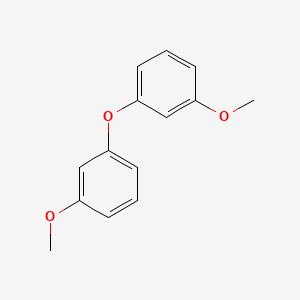
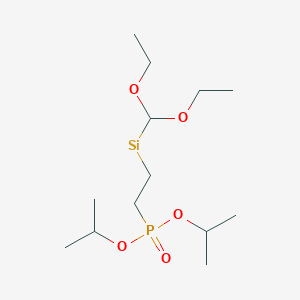
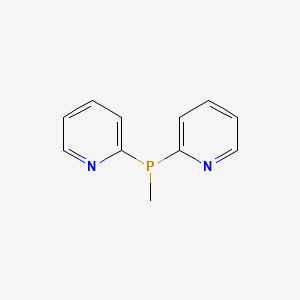
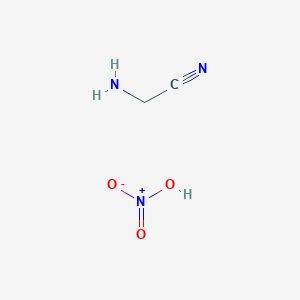
![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)
![(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)(phenyl)methanone](/img/structure/B14420954.png)
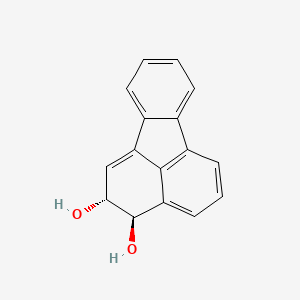

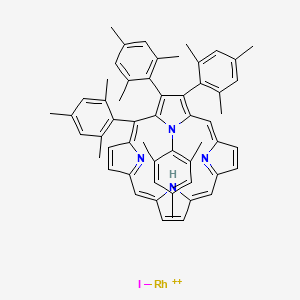

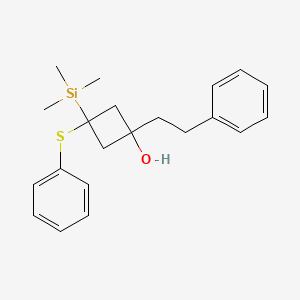
![3-{[(3-Acetylphenyl)carbamothioyl]sulfanyl}propanoic acid](/img/structure/B14420985.png)
![S~1~,S~3~-Bis[(1,3-benzoxazol-2-yl)] benzene-1,3-dicarbothioate](/img/structure/B14420992.png)

